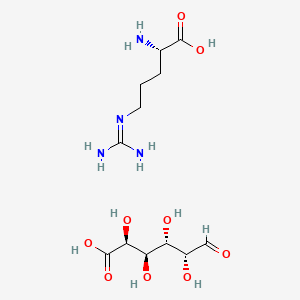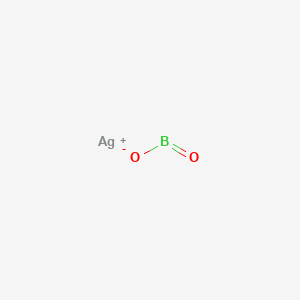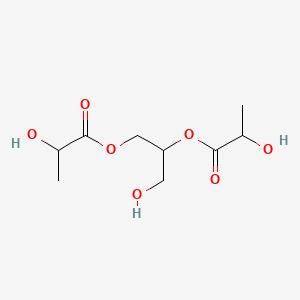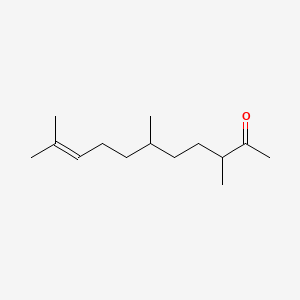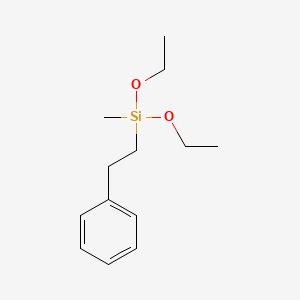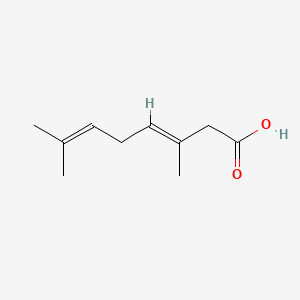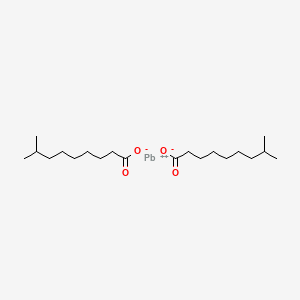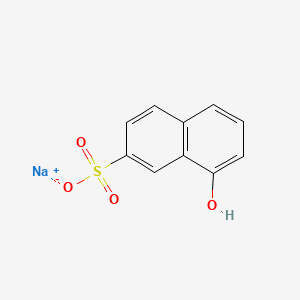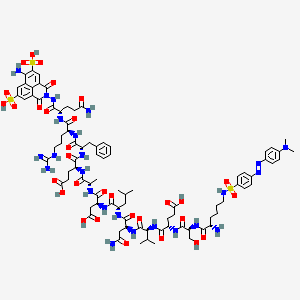
H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk” is a peptide sequence composed of various amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide sequence includes lysine, serine, glutamic acid, valine, asparagine, leucine, aspartic acid, alanine, phenylalanine, arginine, and glutamine, with two unknown amino acids represented as “Unk.”
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for modifying amino acid side chains.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in disulfide-linked peptides.
科学研究应用
Peptides like “H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for therapeutic potential, including as drug candidates.
Industry: Utilized in the development of biomaterials and diagnostic tools.
作用机制
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can mimic natural ligands and modulate signaling pathways, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with lysine and glycine.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with lysine, alanine, valine, and glycine.
属性
CAS 编号 |
1802078-42-7 |
|---|---|
分子式 |
C87H118N24O31S3 |
分子量 |
2092.2 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H118N24O31S3/c1-42(2)34-59(101-81(129)61(39-66(90)114)104-84(132)72(43(3)4)106-77(125)57(28-31-68(117)118)99-82(130)63(41-112)105-74(122)54(88)16-11-12-33-95-143(135,136)49-24-20-47(21-25-49)108-107-46-18-22-48(23-19-46)110(6)7)79(127)103-62(40-69(119)120)78(126)96-44(5)73(121)97-56(27-30-67(115)116)76(124)102-60(35-45-14-9-8-10-15-45)80(128)98-55(17-13-32-94-87(92)93)75(123)100-58(26-29-65(89)113)83(131)109-111-85(133)52-37-50(144(137,138)139)36-51-70(52)53(86(111)134)38-64(71(51)91)145(140,141)142/h8-10,14-15,18-25,36-38,42-44,54-63,72,95,112H,11-13,16-17,26-35,39-41,88,91H2,1-7H3,(H2,89,113)(H2,90,114)(H,96,126)(H,97,121)(H,98,128)(H,99,130)(H,100,123)(H,101,129)(H,102,124)(H,103,127)(H,104,132)(H,105,122)(H,106,125)(H,109,131)(H,115,116)(H,117,118)(H,119,120)(H4,92,93,94)(H,137,138,139)(H,140,141,142)/t44-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,72-/m0/s1 |
InChI 键 |
QKFMZDNSPFBJQH-VMKDNISJSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NN2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCNS(=O)(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NN2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCNS(=O)(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


